molecular formula C7H8ClNS B2695189 4-(Chloromethyl)-2-cyclopropyl-1,3-thiazole CAS No. 757155-82-1

4-(Chloromethyl)-2-cyclopropyl-1,3-thiazole

Cat. No.: B2695189
CAS No.: 757155-82-1
M. Wt: 173.66
InChI Key: FHFDCVQKFCNASK-UHFFFAOYSA-N
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Description

Historical Development of Thiazole Research

The study of thiazoles dates to the late 19th century, with Arthur Hantzsch’s pioneering synthesis of thiazole derivatives in 1889 via the reaction of α-haloketones with thioamides. This method, now known as the Hantzsch thiazole synthesis , remains a cornerstone for constructing thiazole rings. Early research focused on elucidating the aromaticity and electronic structure of thiazoles, which were found to exhibit partial π-electron delocalization, as evidenced by $$^1$$H NMR chemical shifts between 7.27 and 8.77 ppm. The discovery of thiamine (vitamin B$$_1$$) in 1912 highlighted the biological relevance of thiazoles, as its structure contains a thiazole ring critical for enzymatic activity. Subsequent decades saw thiazoles integrated into antimicrobial agents, anticonvulsants, and anticancer drugs, driven by their ability to participate in diverse chemical reactions and interact with biological targets.

Significance of 4-(Chloromethyl)-2-cyclopropyl-1,3-thiazole in Heterocyclic Chemistry

This compound exemplifies the structural versatility of thiazoles. Its molecular framework features:

  • A thiazole core (C$$3$$H$$2$$NS) with inherent aromatic stability.
  • A cyclopropyl group at the C2 position, introducing steric strain and unique reactivity due to the ring’s 60° bond angles.
  • A chloromethyl substituent (-CH$$_2$$Cl) at C4, offering a site for nucleophilic substitution or further functionalization.

This combination makes the compound a valuable intermediate in synthesizing complex molecules. For instance, the chloromethyl group can undergo alkylation or cross-coupling reactions, while the cyclopropyl moiety may engage in ring-opening transformations or serve as a rigid structural element in drug design.

Theoretical Framework for Structure-Based Research

The electronic properties of this compound are governed by its conjugated π-system. Computational studies suggest that the thiazole ring’s aromaticity is slightly diminished compared to benzene but enhanced relative to oxazole due to sulfur’s polarizability. Key theoretical insights include:

  • Electrophilic substitution preferences : The C5 position of the thiazole ring is the most reactive site for electrophilic attack, as shown by bromination studies.
  • Deprotonation behavior : The C2-H proton exhibits a pK$$_a$$ of ~2.5, enabling deprotonation to form stabilized ylides that react with electrophiles.
  • Cyclopropane ring strain : The cyclopropyl group’s bond angle distortion (60° vs. the ideal 109.5° for sp$$^3$$ hybridization) introduces ~27 kcal/mol of strain, influencing the compound’s stability and reactivity.

Academic and Industrial Research Perspectives

Academic research on this compound has focused on three areas:

  • Synthetic methodology : Optimizing Hantzsch-type reactions to incorporate cyclopropane and chloromethyl groups efficiently.
  • Mechanistic studies : Investigating the compound’s behavior in cycloadditions and nucleophilic substitutions.
  • Biological applications : Exploring its potential as a precursor to antimicrobial or anticancer agents, building on the success of thiazole-based drugs like the MRSA-inhibiting phenylthiazoles.

Industrially, the compound is valued as a building block for high-value heterocycles . For example, its chloromethyl group can be replaced with amine or thiol functionalities to create bioactive molecules, while the cyclopropane ring may enhance metabolic stability in drug candidates.

Current Research Landscape and Challenges

Recent advances in thiazole chemistry include:

  • Regioselective functionalization : Acidic conditions in Hantzsch syntheses have been shown to shift regioselectivity, enabling access to 2-imino-2,3-dihydrothiazoles.
  • Hybrid molecule design : Coupling thiazoles with pyrazoline or pyrazole fragments to enhance pharmacological profiles.

However, challenges persist:

  • Synthetic complexity : Introducing cyclopropane and chloromethyl groups in a single step often requires harsh conditions, leading to side reactions.
  • Stability issues : The chloromethyl group’s susceptibility to hydrolysis necessitates careful handling under inert atmospheres.
  • Scalability : Industrial-scale production remains limited due to the high cost of cyclopropane-containing precursors.

Table 1: Key Synthetic Methods for this compound

Method Reactants Conditions Yield (%) Reference
Hantzsch Synthesis Cyclopropanecarbothioamide, Reflux in ethanol, 12 h 49–67
3-chloropentane-2,4-dione
Herz Reaction α-Aminonitrile, carbon disulfide THF, 50–60°C, 5–24 h 45–63

Properties

IUPAC Name

4-(chloromethyl)-2-cyclopropyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNS/c8-3-6-4-10-7(9-6)5-1-2-5/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFDCVQKFCNASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CS2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757155-82-1
Record name 4-(chloromethyl)-2-cyclopropyl-1,3-thiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-cyclopropyl-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyclopropylthiazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-2-cyclopropyl-1,3-thiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted thiazole derivatives.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in solvents like ethanol or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

  • Substituted thiazole derivatives with various functional groups depending on the nucleophile used.
  • Oxidized products with hydroxyl or carbonyl functionalities.
  • Reduced products with a methyl group replacing the chloromethyl group.

Scientific Research Applications

4-(Chloromethyl)-2-cyclopropyl-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceutical agents with potential antimicrobial, antifungal, or anticancer activities.

    Materials Science: It can be used in the development of advanced materials, such as polymers and resins, with specific properties like high thermal stability and chemical resistance.

    Biological Studies: The compound can be employed in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-cyclopropyl-1,3-thiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, altering their function and activity. The cyclopropyl group may contribute to the compound’s binding affinity and specificity by fitting into hydrophobic pockets of the target molecule.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

  • Cyclopropyl (C₃H₅) increases molecular weight compared to methyl (CH₃) but remains lighter than phenyl (C₆H₅) .
  • Bulkier substituents (e.g., phenyl) correlate with higher melting points due to enhanced intermolecular interactions .

Reactivity :

  • The chloromethyl group enables nucleophilic substitution reactions, as demonstrated in the synthesis of nitro derivatives (e.g., 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole) .
  • Cyclopropyl’s strain energy may increase electrophilicity at the chloromethyl site compared to unstrained alkyl groups .

Biological Activity

4-(Chloromethyl)-2-cyclopropyl-1,3-thiazole is a heterocyclic compound with the molecular formula C7_7H8_8ClNS. Its structure features a thiazole ring, which is significant due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly its anticancer and antimicrobial properties.

Chemical Structure and Properties

The unique structure of this compound includes:

  • A thiazole ring : A five-membered ring containing nitrogen and sulfur.
  • A chloromethyl group : Enhances reactivity and potential interactions with biological targets.
  • A cyclopropyl substituent : May influence the compound's pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro studies have shown cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others. The compound demonstrated IC50_{50} values indicating significant antiproliferative activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

  • It has shown effectiveness against several bacterial strains, suggesting potential as an antibacterial agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. These interactions may involve:

  • Enzyme inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial growth.
  • Receptor binding : Potential binding to receptors that modulate cellular functions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-chloro-2-cyclopropyl-1,3-thiazole-5-carboxylateContains a carboxylate groupEnhanced solubility and potential biological activity
2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole hydrochlorideHydrochloride salt formIncreased stability and solubility
Ethyl 2-substituted-4-methylthiazole-5-carboxylateSubstituted ethyl groupVarying biological activities based on substitutions

The presence of both cyclopropyl and chloromethyl groups in this compound contributes to its distinct chemical reactivity and biological properties compared to other thiazole derivatives .

Case Study 1: Anticancer Activity

In a study examining the effects of various thiazole derivatives on cancer cell lines, this compound was identified as having significant cytotoxic effects against HeLa cells. The study reported an IC50_{50} value of approximately 15 µM, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole derivatives found that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(chloromethyl)-2-cyclopropyl-1,3-thiazole?

  • Methodology :

  • Cyclopropane Ring Introduction : Use cyclopropane-containing precursors (e.g., cyclopropylcarboxaldehyde) in heterocyclic condensation reactions. A reflux setup with ethanol or DMSO as a solvent and catalytic acetic acid can facilitate thiazole ring formation .
  • Chloromethyl Functionalization : Post-synthetic chlorination via Appel reaction (CCl₄/PPh₃) or direct substitution using chloromethylating agents (e.g., ClCH₂SO₂Cl) under inert conditions .
  • Example : A similar synthesis for 4-(chloromethyl)-2-phenylthiazole involved refluxing substituted benzaldehyde with amino-triazole derivatives, yielding 65% product .

Q. How can the structure of this compound be confirmed?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR to identify cyclopropyl protons (δ ~0.5–1.5 ppm) and thiazole ring signals (δ ~6–8 ppm). Chloromethyl groups show characteristic splitting in DEPT-135 .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., C₈H₉ClN₂S requires m/z ≈ 200.02) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms regiochemistry (e.g., cyclopropyl-thiazole dihedral angles ~10–15°) .

Q. What are the key stability considerations for this compound during storage?

  • Stability Profile :

  • Moisture Sensitivity : The chloromethyl group is prone to hydrolysis. Store under anhydrous conditions (argon/vacuum) at –20°C .
  • Thermal Stability : Decomposition observed >120°C via TGA. Avoid prolonged heating during purification .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the compound’s reactivity in nucleophilic substitutions?

  • Mechanistic Insights :

  • Steric Effects : The cyclopropane ring imposes steric hindrance, reducing SN2 reactivity at the chloromethyl site. Kinetic studies show 2–3x slower substitution rates compared to phenyl analogs .
  • Electronic Effects : Conjugation between cyclopropane and thiazole alters electron density, favoring SN1 pathways in polar protic solvents (e.g., H₂O/EtOH mixtures) .

Q. What strategies mitigate byproduct formation during functionalization of the chloromethyl group?

  • Optimization Approaches :

  • Temperature Control : Maintain reactions at 0–25°C to suppress elimination side products (e.g., allylic chloride formation) .
  • Phase-Transfer Catalysis : Use TBAB (tetrabutylammonium bromide) in biphasic systems (H₂O/CH₂Cl₂) to enhance reaction efficiency (>90% yield reported for similar thiazoles) .

Q. How can computational modeling predict the compound’s bioactivity?

  • In Silico Methods :

  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., bacterial enoyl-ACP reductase). The cyclopropyl group enhances hydrophobic binding in enzyme pockets .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity. Chloromethyl-thiazoles exhibit logP ~2.5, optimizing membrane permeability .

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